molecular formula C20H21NO3 B5036827 4-(4-propoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione

4-(4-propoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione

Cat. No.: B5036827
M. Wt: 323.4 g/mol
InChI Key: FRINMYWKWPHCRN-UHFFFAOYSA-N
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Description

4-(4-propoxyphenyl)-4-azatetracyclo[5320~2,6~0~8,10~]dodec-11-ene-3,5-dione is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-propoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the propoxyphenyl derivative, which is then subjected to cyclization reactions to form the tetracyclic core. Key steps include:

    Preparation of 4-propoxyphenyl derivative: This can be achieved through the etherification of 4-hydroxyphenyl with propyl bromide in the presence of a base such as potassium carbonate.

    Formation of the tetracyclic core: The propoxyphenyl derivative undergoes a series of cyclization reactions, often involving the use of strong acids or bases, to form the azatetracyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-propoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the propoxy group, where nucleophiles such as amines or thiols replace the propoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced azatetracyclic derivatives.

    Substitution: Formation of substituted azatetracyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology and Medicine

In biological and medicinal research, 4-(4-propoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 4-(4-propoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and leading to a biological response. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione: Similar structure but with a methoxy group instead of a propoxy group.

    4-(4-ethoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione: Similar structure but with an ethoxy group instead of a propoxy group.

Uniqueness

The uniqueness of 4-(4-propoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione lies in its specific propoxy substitution, which can influence its reactivity and interaction with biological targets compared to its methoxy or ethoxy analogs.

This detailed overview provides a comprehensive understanding of 4-(4-propoxyphenyl)-4-azatetracyclo[5320~2,6~0~8,10~]dodec-11-ene-3,5-dione, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-(4-propoxyphenyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-2-9-24-12-5-3-11(4-6-12)21-19(22)17-13-7-8-14(16-10-15(13)16)18(17)20(21)23/h3-8,13-18H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRINMYWKWPHCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C5C4C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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